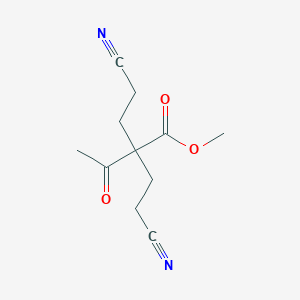![molecular formula C14H14O2 B1659055 3-Phenylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 6319-19-3](/img/structure/B1659055.png)
3-Phenylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Descripción general
Descripción
3-Phenylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a chemical compound with the CAS Number: 6319-19-3 . It has a molecular weight of 214.26 . The compound is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 3-Phenylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid is 1S/C14H14O2/c15-14(16)13-11-7-6-10(8-11)12(13)9-4-2-1-3-5-9/h1-7,10-13H,8H2,(H,15,16) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
3-Phenylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a powder at room temperature . It has a melting point of 102-103 degrees Celsius .Aplicaciones Científicas De Investigación
Synthesis and Stereostructure Studies
3-Phenylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid and its derivatives have been extensively studied for their unique stereochemical properties. Researchers have synthesized various diastereomers and epimers of this compound, particularly focusing on their stereostructure using techniques like IR and NMR spectroscopy (Palkó et al., 2005).
Application in Polymer Synthesis
This compound has been utilized in the synthesis of alicyclic polymers, especially for 193 nm photoresist materials. Its derivatives are instrumental in forming cycloaliphatic co- and terpolymers, contributing to the development of materials with varying glass transition temperatures and solubility properties (Okoroanyanwu et al., 1998).
Stereochemical Transformations
Studies have shown that the compound undergoes interesting stereochemical transformations under specific conditions, leading to the formation of various structurally unique derivatives. These transformations are crucial for understanding the chemical behavior and potential applications of the compound in more complex chemical syntheses (Stájer et al., 1983).
Enzymatic Kinetic Resolution
The compound has been a subject of enzymatic kinetic resolution studies, revealing its potential in producing enantiomerically pure substances. Such studies are significant for the pharmaceutical industry, where the chirality of compounds can drastically affect drug efficacy and safety (Mamaghani, 2002).
Material Science and Photolithography
The compound and its derivatives are being researched in material science for the development of novel materials with specific optical properties. They have been used in photoresist compositions for lithography, highlighting their role in the advancement of microfabrication technologies (Okoroanyanwu et al., 1998).
Safety and Hazards
The compound is associated with several hazard statements including H315, H319, and H335 . These correspond to causing skin irritation, serious eye irritation, and respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
3-phenylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c15-14(16)13-11-7-6-10(8-11)12(13)9-4-2-1-3-5-9/h1-7,10-13H,8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWQBPEKAJJSVFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C(C2C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00283538 | |
| Record name | 3-phenylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00283538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6319-19-3 | |
| Record name | NSC122583 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122583 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC31995 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31995 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-phenylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00283538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![{[(Ethoxycarbonyl)amino]methyl}(triphenyl)phosphanium chloride](/img/structure/B1658979.png)






![{[(Butoxycarbonyl)amino]methyl}(triphenyl)phosphanium chloride](/img/structure/B1658992.png)
